molecular formula C16H12O3 B12886217 7-Methoxy-2-phenyl-1-benzofuran-4-carbaldehyde CAS No. 185406-93-3

7-Methoxy-2-phenyl-1-benzofuran-4-carbaldehyde

Katalognummer: B12886217
CAS-Nummer: 185406-93-3
Molekulargewicht: 252.26 g/mol
InChI-Schlüssel: MLLUEKSLVITXGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 7-methoxy-2-phenylbenzofuran-4-carbaldehyde typically involves the construction of the benzofuran ring followed by the introduction of the methoxy and phenyl groups at specific positions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

7-Methoxy-2-phenylbenzofuran-4-carbaldehyde undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential pharmaceutical applications.

    Biology: Its derivatives have shown promising biological activities, including anti-tumor, antibacterial, and anti-viral properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for developing new therapeutic agents.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Wirkmechanismus

The biological activities of 7-methoxy-2-phenylbenzofuran-4-carbaldehyde are attributed to its ability to interact with specific molecular targets and pathways. For example, its anti-tumor activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival. The exact mechanism of action can vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

7-Methoxy-2-phenylbenzofuran-4-carbaldehyde can be compared with other benzofuran derivatives such as:

    2-Phenylbenzofuran: Lacks the methoxy and aldehyde groups, resulting in different chemical and biological properties.

    5-Methoxy-2-phenylbenzofuran: Similar structure but with the methoxy group at a different position, which can affect its reactivity and biological activity.

    2-Phenylbenzofuran-4-carboxaldehyde:

These comparisons highlight the unique features of 7-methoxy-2-phenylbenzofuran-4-carbaldehyde, such as its specific substitution pattern, which can influence its chemical reactivity and biological activities.

Eigenschaften

CAS-Nummer

185406-93-3

Molekularformel

C16H12O3

Molekulargewicht

252.26 g/mol

IUPAC-Name

7-methoxy-2-phenyl-1-benzofuran-4-carbaldehyde

InChI

InChI=1S/C16H12O3/c1-18-14-8-7-12(10-17)13-9-15(19-16(13)14)11-5-3-2-4-6-11/h2-10H,1H3

InChI-Schlüssel

MLLUEKSLVITXGB-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2C(=C(C=C1)C=O)C=C(O2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.